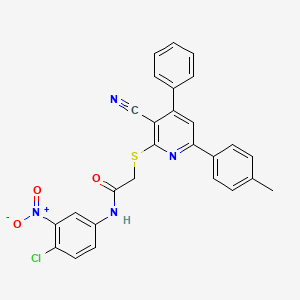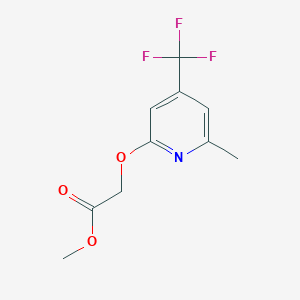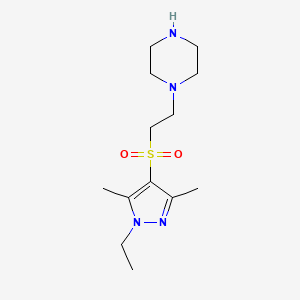
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps. One common method includes the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with a sulfonyl chloride derivative to form the sulfonylated pyrazole intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine
- 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl)piperidine
Uniqueness
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H24N4O2S |
|---|---|
Peso molecular |
300.42 g/mol |
Nombre IUPAC |
1-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C13H24N4O2S/c1-4-17-12(3)13(11(2)15-17)20(18,19)10-9-16-7-5-14-6-8-16/h14H,4-10H2,1-3H3 |
Clave InChI |
DZCRFTXXWWLMRD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


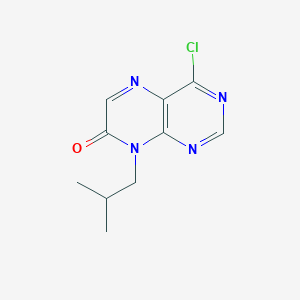
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
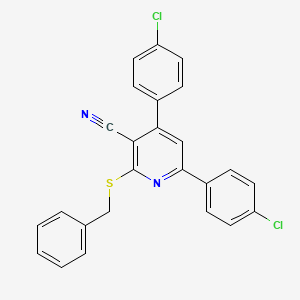
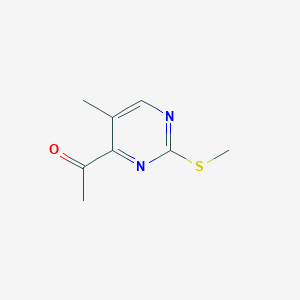
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
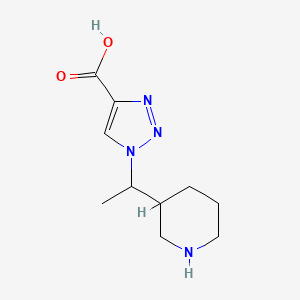
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
